5,6-Dihydroxybicyclo[2.2.1]heptane-2-carboxylic acid
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Overview
Description
5,6-Dihydroxybicyclo[2.2.1]heptane-2-carboxylic acid is a bicyclic compound with significant interest in various scientific fields due to its unique structure and properties. This compound is characterized by the presence of two hydroxyl groups and a carboxylic acid group attached to a bicyclo[2.2.1]heptane framework. The rigid bicyclic structure imparts distinct stereochemical properties, making it a valuable building block in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dihydroxybicyclo[2.2.1]heptane-2-carboxylic acid typically involves the stereoselective functionalization of endo-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid derivatives. One common method includes the formation of 1,3-oxazine or γ-lactone intermediates, followed by hydrolysis and reduction steps . The reaction conditions often involve the use of reagents such as N-bromosuccinimide (NBS) and tributyltin hydride (Bu3SnH) under an argon atmosphere .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of stereoselective synthesis and the use of robust catalytic systems are likely employed to achieve high yields and purity. The scalability of these methods would depend on the optimization of reaction conditions and the availability of starting materials.
Chemical Reactions Analysis
Types of Reactions
5,6-Dihydroxybicyclo[2.2.1]heptane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
5,6-Dihydroxybicyclo[2.2.1]heptane-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential role in enzyme inhibition and as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the development of novel materials and as a chiral auxiliary in asymmetric synthesis.
Mechanism of Action
The mechanism of action of 5,6-Dihydroxybicyclo[2.2.1]heptane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups can form hydrogen bonds and electrostatic interactions with enzymes and receptors, modulating their activity. The rigid bicyclic structure also contributes to its binding affinity and selectivity towards certain biological targets .
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-5-hydroxybicyclo[2.2.1]heptane-2-carboxylic acid
- 3-Amino-6-hydroxybicyclo[2.2.1]heptane-2-carboxylic acid
Uniqueness
5,6-Dihydroxybicyclo[2.2.1]heptane-2-carboxylic acid is unique due to the presence of two hydroxyl groups at specific positions on the bicyclic framework, which imparts distinct stereochemical properties. This uniqueness makes it a valuable compound for the synthesis of stereochemically complex molecules and for studying structure-activity relationships in medicinal chemistry .
Properties
IUPAC Name |
5,6-dihydroxybicyclo[2.2.1]heptane-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O4/c9-6-3-1-4(7(6)10)5(2-3)8(11)12/h3-7,9-10H,1-2H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUYUJJQBKHEILC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(C1C(C2O)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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